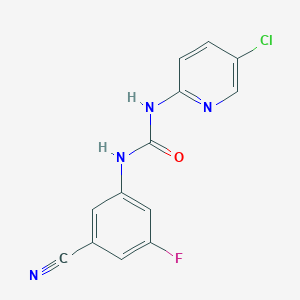
Deuterium-substituted L-DOPA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deuterium-substituted L-DOPA is a modified form of L-DOPA, where hydrogen atoms are replaced with deuterium. This compound is primarily studied for its potential in treating Parkinson’s disease due to its enhanced stability and reduced side effects compared to traditional L-DOPA . The substitution of hydrogen with deuterium results in a compound that is metabolized more slowly, leading to prolonged therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deuterium-substituted L-DOPA typically involves the incorporation of deuterium into the L-DOPA molecule. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents . The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic exchange processes or the use of deuterated precursors in the synthesis of L-DOPA. These methods ensure the consistent incorporation of deuterium into the final product, maintaining the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Deuterium-substituted L-DOPA undergoes similar chemical reactions as its non-deuterated counterpart, including oxidation, reduction, and substitution reactions . the presence of deuterium can influence the reaction rates and pathways due to the kinetic isotope effect.
Common Reagents and Conditions:
Substitution: Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions are similar to those of non-deuterated L-DOPA, with the primary difference being the presence of deuterium atoms in the final products .
Scientific Research Applications
Deuterium-substituted L-DOPA has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a stable isotope tracer in metabolic studies to investigate the pathways and kinetics of L-DOPA metabolism .
Biology:
- Employed in studies of neurotransmitter dynamics and brain function, particularly in the context of Parkinson’s disease .
Medicine:
- Investigated for its potential to provide more stable and prolonged therapeutic effects in the treatment of Parkinson’s disease, with reduced side effects compared to traditional L-DOPA .
Industry:
Mechanism of Action
The mechanism of action of deuterium-substituted L-DOPA involves its conversion to deuterium-substituted dopamine in the brain . This conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase. The deuterium substitution slows down the metabolism of dopamine by monoamine oxidase, resulting in prolonged dopamine availability and enhanced therapeutic effects . The primary molecular targets are dopamine receptors in the brain, which mediate the compound’s effects on motor function and behavior .
Comparison with Similar Compounds
- Traditional L-DOPA
- Deuterium-substituted dopamine
- Selegiline (an MAO-B inhibitor used in combination with L-DOPA)
Comparison: Deuterium-substituted L-DOPA is unique in its ability to provide prolonged therapeutic effects with reduced side effects compared to traditional L-DOPA . The substitution of hydrogen with deuterium results in a compound that is metabolized more slowly, leading to more stable and sustained dopamine levels in the brain . This makes this compound a promising candidate for the treatment of Parkinson’s disease, potentially reducing the need for additional medications such as MAO-B inhibitors .
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
200.21 g/mol |
IUPAC Name |
(2S)-2-amino-2,3,3-trideuterio-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i3D2,6D |
InChI Key |
WTDRDQBEARUVNC-QZRTVAIESA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C1=CC(=C(C=C1)O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B10770540.png)
![[2-chloro-4-[[6-cyclopropyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]phenyl]-(2,2-dimethylpiperazin-1-yl)methanone](/img/structure/B10770548.png)

![Benzamide, N-[(3S)-1-[[3-bromo-4-(4-piperidinyloxy)phenyl]methyl]-3-pyrrolidinyl]-3,4-dichloro-](/img/structure/B10770554.png)
![5-[4-(4-cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-4-(hydroxymethyl)-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10770578.png)
![3-[2-fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B10770584.png)
![(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B10770589.png)
![(4aR,8S,8aR)-2-(2-fluorophenyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-1-oxo-3,4,4a,7,8,8a-hexahydroisoquinoline-8-carboxamide](/img/structure/B10770591.png)
![2-[4-[3-(4-Fluorophenoxy)-5-[[3-hydroxy-3-(2-methylpropyl)pyrrolidine-1-carbonyl]amino]phenoxy]phenyl]-2-methylpropanoic acid](/img/structure/B10770598.png)

![(S)-3-((S)-2-{(S)-2-[(S)-2-((2S,3S)-2-Acetylamino-3-methyl-pentanoylamino)-3-hydroxy-propionylamino]-4-carbamoyl-butyrylamino}-4-methyl-pentanoylamino)-5-methanesulfonyl-pent-4-enoic acid](/img/structure/B10770611.png)
![4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonyloxolane-2-carboxamide](/img/structure/B10770613.png)
